molecular formula C16H11F5O3S B1325043 Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate CAS No. 916766-89-7

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate

Cat. No.: B1325043
CAS No.: 916766-89-7
M. Wt: 378.3 g/mol
InChI Key: BUMVUDPJNUNDAR-UHFFFAOYSA-N
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Description

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is a synthetic organic compound with the molecular formula C16H11F5O3S. It is characterized by the presence of a pentafluorophenyl group and a thieno[3,2-c]pyran moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate typically involves the following steps:

    Formation of the Thieno[3,2-c]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl ketone and an appropriate diol under acidic conditions.

    Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group is introduced via an esterification reaction. This involves reacting the thieno[3,2-c]pyran derivative with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyran moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity through strong electron-withdrawing effects, while the thieno[3,2-c]pyran moiety provides structural rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl acetate: Lacks the thieno[3,2-c]pyran moiety, making it less structurally complex.

    Thieno[3,2-c]pyran derivatives: Without the pentafluorophenyl group, these compounds may have different reactivity and binding properties.

Uniqueness

Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is unique due to the combination of the pentafluorophenyl group and the thieno[3,2-c]pyran moiety. This dual functionality provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F5O3S/c1-16(7-3-5-25-8(7)2-4-23-16)6-9(22)24-15-13(20)11(18)10(17)12(19)14(15)21/h3,5H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMVUDPJNUNDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640347
Record name Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-89-7
Record name Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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